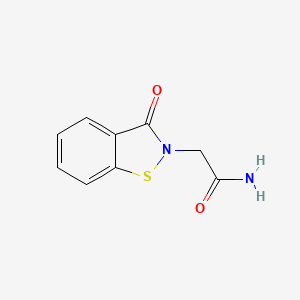

3-Oxo-1,2-benzisothiazole-2(3H)-acetamide

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

64552-26-7 |

|---|---|

Molekularformel |

C9H8N2O2S |

Molekulargewicht |

208.24 g/mol |

IUPAC-Name |

2-(3-oxo-1,2-benzothiazol-2-yl)acetamide |

InChI |

InChI=1S/C9H8N2O2S/c10-8(12)5-11-9(13)6-3-1-2-4-7(6)14-11/h1-4H,5H2,(H2,10,12) |

InChI-Schlüssel |

DWVOOOVGVIEHIA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=O)N(S2)CC(=O)N |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 3 Oxo 1,2 Benzisothiazole 2 3h Acetamide and Its Analogues

Foundational Strategies for the 1,2-Benzisothiazole-3(2H)-one Core Synthesis

The efficient construction of the 1,2-benzisothiazol-3(2H)-one scaffold is paramount for the subsequent synthesis of its derivatives. Various methodologies have been developed, primarily centered around intramolecular cyclization reactions to form the critical N-S bond.

Cyclization Reactions of Precursors (e.g., 2-(Alkylthio)Benzaldehyde Oxime Cyclization)

One effective method for creating the 1,2-benzisothiazol-3(2H)-one core involves the cyclization of 2-(alkylthio)benzaldehyde oximes. google.com This process is typically achieved by treating the oxime with a halogenating agent. google.com The 2-(alkylthio)benzaldehyde oxime precursors can be readily prepared from the corresponding 2-(alkylthio)benzaldehydes. google.com The reaction can proceed without the need for isolation and purification of the intermediate oxime, streamlining the synthesis. google.com A variety of alkylthio groups, such as methylthio, ethylthio, and n-propylthio, are suitable for this reaction. google.com

Another significant cyclization strategy starts from 2-(alkylthio)benzonitriles. These precursors are treated with a halogenating agent in an aqueous environment to yield the desired 1,2-benzisothiazol-3(2H)-one. sigmaaldrich.com This method can be part of a one-pot process starting from a 2-halobenzonitrile, which reacts with an alkanethiol in a heterogeneous solvent system to form the 2-(alkylthio)benzonitrile intermediate. sigmaaldrich.com

Furthermore, the synthesis can be achieved from 2,2'-dithio-bis-benzoyl chloride. Bubbling chlorine gas into a suspension of this starting material in a suitable solvent, followed by treatment with concentrated ammonium (B1175870) hydroxide, leads to the formation of the 1,2-benzisothiazol-3(2H)-one core after acidification. researchgate.net

Table 1: Comparison of Precursor Cyclization Methods for 1,2-Benzisothiazol-3(2H)-one Synthesis

| Starting Material | Key Reagents | Typical Reaction Conditions | Advantages |

| 2-(Alkylthio)benzaldehyde Oxime | Halogenating Agent | 1-40 hours, variable temperature | Can be a one-step cyclization from the aldehyde without intermediate isolation. google.com |

| 2-(Alkylthio)benzonitrile | Halogenating Agent, Water | Aqueous environment | Can be integrated into a one-pot synthesis from 2-halobenzonitriles. sigmaaldrich.com |

| 2,2'-Dithio-bis-benzoyl Chloride | Chlorine, Ammonium Hydroxide | Gaseous chlorine addition followed by ammonolysis and acidification. | Utilizes a readily available starting material. researchgate.net |

Electrochemical Synthetic Routes for Benzisothiazole Derivatives

Electrochemical methods offer a green and efficient alternative for the synthesis of benzisothiazole derivatives. evitachem.com One such method involves the intramolecular dehydrogenative N-S bond formation from 2-mercaptobenzamides. evitachem.com This electrochemical cyclization proceeds under mild conditions, often with short reaction times, and avoids the use of metal catalysts and external oxidants. evitachem.com The process generates hydrogen gas as the only byproduct, contributing to its environmentally friendly profile. evitachem.com This approach has been shown to be effective for a range of substituted 2-mercaptobenzamides, providing moderate to good yields of the corresponding 1,2-benzisothiazol-3(2H)-ones. evitachem.com

Directed Synthesis of 3-Oxo-1,2-benzisothiazole-2(3H)-acetamide

Once the 1,2-benzisothiazol-3(2H)-one core is obtained, the acetamide (B32628) side chain can be introduced through several synthetic routes.

Acylation-Based Procedures from 1,2-Benzisothiazol-3(2H)-one

The introduction of the acetamide group at the N-2 position of the 1,2-benzisothiazol-3(2H)-one ring is a key step. This can be achieved through acylation reactions. A common approach involves the reaction of the 1,2-benzisothiazol-3(2H)-one with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a base. nih.gov This N-acylation is a standard method for forming the amide bond. While direct acylation with 2-chloroacetamide (B119443) was not found in the provided search results, the principle of N-acylation is well-established for similar heterocyclic systems. epa.gov

Carbodiimide (B86325) Condensation Catalysis in Acetamide Formation

Carbodiimide-mediated condensation reactions provide a versatile and efficient method for forming amide bonds. This approach has been successfully employed in the synthesis of N-substituted 2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide derivatives. The reaction typically involves coupling a carboxylic acid with an amine in the presence of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like N-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields. This methodology offers a convenient and rapid route to the target acetamide derivatives.

Diversification and Derivatization Strategies

The this compound scaffold serves as a platform for further chemical modifications to explore structure-activity relationships. The acetamide moiety and the benzisothiazole ring can both be functionalized.

For instance, various derivatives have been synthesized by introducing substituents on the acetamide nitrogen. Examples include N-(5-methyl-3-isoxazolyl)-3-oxo-1,2-benzisothiazole-2(3H)-acetamide 1,1-dioxide and N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]acetamide derivatives. sigmaaldrich.comcas.org Additionally, an α-ethyl group has been incorporated into the acetamide side chain. researchgate.net These modifications highlight the potential for creating a diverse library of compounds based on the core structure. The synthesis of N,N'-linked 1,2-benzisothiazol-3(2H)-one 1,1-dioxides has also been reported, demonstrating another avenue for structural diversification.

Table 2: Examples of Derivatization of the this compound Scaffold

| Derivative Name | Modification Site | Reference |

| N-(5-methyl-3-isoxazolyl)-3-oxo-1,2-benzisothiazole-2(3H)-acetamide 1,1-dioxide | Acetamide Nitrogen | sigmaaldrich.com |

| 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]acetamide | Acetamide Nitrogen | cas.org |

| 1,2-Benzisothiazole-2(3H)-acetamide, α-ethyl-3-oxo-, 1,1-dioxide | Acetamide α-carbon | researchgate.net |

| N,N′-Linked 1,2-benzisothiazol-3(2H)-one 1,1-dioxides | Nitrogen of the benzisothiazole core |

N-Substitution Pattern Variations on the Acetamide Moiety

A primary strategy for creating analogues of the title compound is the introduction of various substituents on the nitrogen atom of the acetamide group. This modification is typically achieved by reacting a suitable N-substituted 2-chloroacetamide with the benzisothiazolinone core.

A general and efficient one-pot, two-step synthesis starts from thiosalicylic acid. nih.gov The thiosalicylic acid is first treated with thionyl chloride in the presence of a few drops of DMF at 80 °C. nih.gov After the removal of excess thionyl chloride, the resulting intermediate, proposed to be 2-chlorosulfenyl benzoylchloride, is reacted directly with a variety of primary amines or anilines dissolved in dichloromethane (B109758) (DCM) at room temperature. nih.gov This method allows for the synthesis of a library of N-substituted 1,2-benzisothiazol-3(2H)-ones. To obtain the final acetamide derivatives, these N-substituted benzisothiazolinones can be alkylated with chloroacetyl chloride followed by amination, or directly reacted with appropriate N-substituted 2-chloroacetamides. researchgate.net

Another established method involves the reaction of the sodium salt of saccharin (B28170) (which is 1,2-benzisothiazol-3(2H)-one 1,1-dioxide) with various N-substituted 2-chloroacetamides in dimethylformamide (DMF). bioencapsulation.net The reaction mixture is heated, leading to the formation of the desired N-substituted acetamide derivatives. bioencapsulation.net A series of novel 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)-N-substituted phenylacetamides have been synthesized from benzo[d]isothiazol-3(2H)-one (BIT) and substituted anilines, followed by characterization using IR, 1H NMR, and elemental analyses. researchgate.net

The table below summarizes a selection of synthesized N-substituted analogues, demonstrating the versatility of these synthetic routes.

Table 1: Examples of N-Substituted 1,2-Benzisothiazol-3(2H)-one Analogues

| Substituent on Acetamide Nitrogen | Starting Materials | Reference |

|---|---|---|

| Phenyl | Benzo[d]isothiazol-3(2H)-one, N-phenyl-2-chloroacetamide | researchgate.net |

| 4-Chlorophenyl | Benzo[d]isothiazol-3(2H)-one, N-(4-chlorophenyl)-2-chloroacetamide | researchgate.net |

| 2-Methylphenyl | Sodium Saccharin, 2-chloro-N-(2-methylphenyl)acetamide | bioencapsulation.net |

| 4-Methylphenyl | Sodium Saccharin, 2-chloro-N-(4-methylphenyl)acetamide | bioencapsulation.net |

| 2,3-Dimethylphenyl | Sodium Saccharin, 2-chloro-N-(2,3-dimethylphenyl)acetamide | bioencapsulation.net |

Oxidative Functionalization of the Sulfur Atom (1,1-Dioxide Derivatives)

The oxidation of the sulfur atom in the 1,2-benzisothiazole (B1215175) ring to a sulfone (SO2) group yields 1,2-benzisothiazol-3(2H)-one 1,1-dioxide derivatives, commonly known as saccharin derivatives. This structural modification significantly alters the electronic properties of the heterocyclic system.

The synthesis of these 1,1-dioxide analogues often starts directly from sodium saccharin. A general procedure involves reacting equimolar amounts of sodium saccharin and a suitable N-substituted 2-chloroacetamide in a solvent like dimethylformamide (DMF). bioencapsulation.net The mixture is heated on an oil bath, and the completion of the reaction is often indicated by the separation of sodium chloride crystals. bioencapsulation.net After workup, which includes pouring the reaction mixture into water to precipitate the product, the crude solid can be recrystallized from a solvent mixture such as ethanol (B145695) and acetone (B3395972) to yield the pure 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(substituted phenyl) acetamides. bioencapsulation.net

These synthetic approaches provide access to a wide range of compounds, including complex structures like 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]acetamide. sigmaaldrich.com Another example is 1,2-Benzisothiazole-2(3H)-acetamide, N-(5-methyl-3-isoxazolyl)-3-oxo-, 1,1-dioxide, which highlights the possibility of incorporating other heterocyclic moieties. epa.govnih.gov

Table 2: Selected 1,1-Dioxide Derivatives of this compound

| Compound Name | Molecular Formula | Key Feature | Reference |

|---|---|---|---|

| 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methylphenyl)acetamide | C16H14N2O4S | 2-Methylphenyl substituent | bioencapsulation.net |

| 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methylphenyl)acetamide | C16H14N2O4S | 4-Methylphenyl substituent | bioencapsulation.net |

| 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]acetamide | C17H13Cl3IN3O4S | Complex trichloroethyl-iodoanilino substituent | sigmaaldrich.com |

Conjugation with Other Heterocyclic Systems (Hybrid Compound Synthesis)

The synthesis of hybrid molecules that conjugate the this compound scaffold with other heterocyclic systems is a key strategy for developing novel compounds. This approach aims to combine the structural features of different pharmacophores.

One successful method involves the 1,3-dipolar cycloaddition reaction, a cornerstone of "click chemistry," to introduce a 1,2,3-triazole ring. For instance, a series of 1,2,3-triazole derivatives based on benzothiazole (B30560) were synthesized via the cycloaddition of S-propargyl mercaptobenzothiazole and α-halo esters or amides, yielding hybrid compounds in moderate to good yields (47–75%). mdpi.com

Another strategy is the alkylation of a core heterocyclic system with a chloroacetamide derivative bearing the desired heterocycle. For example, novel N-R-2-[(3-R-2-oxo-2H- nih.govacs.orgscirp.orgtriazino[2,3-c]quinazolin-6-yl)thio]acetamides featuring thiazole (B1198619) and thiadiazole fragments have been synthesized. nih.gov This was achieved by the alkylation of potassium salts of the parent quinazoline (B50416) thione with N-hetaryl-2-chloroacetamides. nih.gov The resulting hybrid structures were confirmed by LC-MS, NMR, and elemental analysis. nih.gov These syntheses demonstrate the feasibility of creating complex molecules where the benzisothiazole acetamide moiety is linked to other biologically relevant heterocyclic systems like quinazolines, triazines, thiazoles, and thiadiazoles. nih.govnih.gov

Mechanistic Investigations of Synthetic Transformations

Understanding the underlying mechanisms of the chemical reactions used to synthesize these compounds is crucial for optimizing reaction conditions and expanding the substrate scope. Key investigations have focused on rearrangement pathways and the use of computational chemistry to elucidate complex reaction steps.

Analysis of Rearrangement Pathways (e.g., Diaza-Wittig Rearrangements)

The synthesis of the 1,2-benzisothiazole 1,1-dioxide core can be achieved through elegant rearrangement reactions. A notable example is the base-induced rearrangement of 3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxides. nih.govnih.gov This reaction proceeds via a ring opening along the N–N bond, followed by a ring closure that forms a new C–N bond. nih.govnih.gov

Crucially, the outcome of the reaction can be selectively controlled by the amount of base used. nih.govnih.gov When 2 equivalents of a strong base like potassium tert-butoxide (t-BuOK) are used, the reaction yields 1,2-benzisothiazole 1,1-dioxides through a diaza- nih.govacs.org-Wittig rearrangement . nih.govacs.orgnih.gov This type of rearrangement is a variant of the classic Wittig rearrangement, involving the cleavage of an N-N bond and the subsequent shift of an amino unit. acs.org However, if a larger excess of the base (e.g., 6 equivalents) is used, the reaction pathway shifts to favor a diaza- nih.govugm.ac.id-Wittig rearrangement , leading to the formation of 1,2-benzothiazine 1,1-dioxides as the main product. nih.govnih.gov This tunable reactivity provides a powerful tool for selectively synthesizing different heterocyclic scaffolds from a common precursor. nih.gov

In Vitro Biological Evaluation and Mechanistic Insights of 3 Oxo 1,2 Benzisothiazole 2 3h Acetamide

Comprehensive Biological Activity Profiling

Antioxidant Properties

While direct studies on the antioxidant properties of 3-Oxo-1,2-benzisothiazole-2(3H)-acetamide are not extensively documented in the reviewed literature, the broader class of benzothiazole (B30560) derivatives has been investigated for such activities. Research into various benzothiazole derivatives has indicated their potential as antioxidant agents, suggesting that the core benzothiazole structure may contribute to antioxidant effects. These effects are often attributed to the ability of the compounds to scavenge free radicals and chelate metal ions. However, without specific studies on this compound, its antioxidant profile remains to be experimentally confirmed.

Elucidation of Molecular Targets and Cellular Mechanisms

The following sections delve into the specific molecular interactions and cellular mechanisms of this compound and its closely related derivatives, focusing on their inhibitory effects on various enzymes.

The benzisothiazolone scaffold, a core component of this compound, has been a subject of investigation for its role in inhibiting histone acetyltransferases (HATs). HATs are crucial enzymes in the regulation of chromatin structure and gene expression, making them a target for therapeutic intervention in diseases like cancer.

Studies on a series of isothiazolone-based compounds revealed their potential as inhibitors of both p300/cyclic AMP-responsive element binding protein-binding protein-associated factor (PCAF) and p300 HATs. researchgate.net For instance, high-throughput screening identified isothiazolones that inhibited HAT with IC50 values in the low micromolar range. nih.gov Further structure-activity relationship (SAR) studies on N-substituted analogues indicated that inhibitory potency is influenced by the nature of the substituent on the nitrogen atom of the isothiazolone (B3347624) ring. nih.gov The proposed mechanism of action involves the cleavage of the S-N bond of the isothiazolone ring by a thiol residue within the enzyme's active site. nih.gov

It is important to emphasize that while the benzisothiazolone core shows promise for HAT inhibition, the specific inhibitory profile of this compound has not been explicitly detailed in the available literature.

The inhibitory activity of this compound against cyclooxygenase (COX) enzymes has not been specifically reported. However, the broader class of acetamide (B32628) derivatives has been explored for COX-II inhibition. archivepp.comarchivepp.comresearchgate.net COX enzymes are key to the inflammatory pathway, and their inhibition is a major mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).

Research on various acetamide derivatives has shown that they can be designed as selective COX-II inhibitors, which is a desirable trait to reduce the gastrointestinal side effects associated with non-selective NSAIDs. archivepp.comarchivepp.comresearchgate.net For example, studies on isothiazolopyridine/benzisothiazole derivatives have demonstrated their potential to inhibit both COX-1 and COX-2, with the selectivity being dependent on the specific substitutions on the isothiazole (B42339) ring. nih.gov The difference in the active sites of COX-1 and COX-2, specifically the substitution of isoleucine in COX-1 with valine in COX-2 at position 523, is often exploited in the design of selective inhibitors. nih.gov

While these findings are for related classes of compounds, they suggest that the this compound scaffold could potentially exhibit COX inhibitory activity, though this requires direct experimental validation.

Derivatives of this compound have been synthesized and evaluated as inhibitors of the NS2B-NS3 proteases of Dengue virus (DENV) and West Nile virus (WNV), which are essential for viral replication.

A study focused on 1,2-benzisothiazol-3(2H)-one and 1,3,4-oxadiazole (B1194373) hybrid derivatives reported that several of these compounds exhibited significant inhibitory activity against DENV2 and WNV proteases. nih.gov Notably, some compounds showed greater than 50% inhibition at a concentration of 10 μM. nih.gov For instance, compound 7n from this series displayed IC50 values of 3.75 ± 0.06 μM against DENV2 NS2B/NS3 protease and 4.22 ± 0.07 μM against the WNV counterpart, with kinetic studies suggesting a competitive mode of inhibition. nih.gov

Another study detailed the synthesis of N-substituted 1,2-benzisothiazol-3(2H)-ones and their inhibitory effects on the DENV-2 NS2BNS3 protease. mdpi.com Several of these derivatives were found to bind near the catalytic triad (B1167595) of the protease, with IC50 values in the micromolar range. mdpi.com Specifically, 2-(2-chlorophenyl)benzo[d]isothiazol-3(2H)-one and 2-(2,6-dichlorophenyl)benzo[d]isothiazol-3(2H)-one were shown to suppress DENV replication and infectivity in cell-based assays. mdpi.com

These findings underscore the potential of the this compound scaffold as a basis for the development of novel antiviral agents targeting flavivirus proteases.

Enzyme Inhibition Kinetics and Selectivity

Aldose Reductase Inhibition

The enzyme aldose reductase (ALR2) is a key enzyme in the polyol pathway, which converts glucose to sorbitol. nih.gov Under normal glycemic conditions, this pathway is minor, but in hyperglycemic states associated with diabetes mellitus, its increased activity is linked to the development of long-term diabetic complications. Inhibition of aldose reductase is therefore considered a promising therapeutic strategy.

While no direct studies on the aldose reductase inhibitory activity of this compound were found, research on related benzothiazole-based compounds has shown significant potential. For instance, a series of benzothiazole-based thiazolidinones were evaluated for their in vitro inhibitory efficacy against aldose reductase. nih.gov These studies indicate that the benzothiazole scaffold can be a crucial component for designing potent aldose reductase inhibitors. nih.gov The inhibitory activity is often attributed to the ability of the molecule's features, such as a polar moiety and aromatic rings, to interact with the enzyme's active site. nih.gov

Carbonic Anhydrase Inhibition by Metal Complexes

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications. Certain CA isoforms, such as CA IX and XII, are overexpressed in various tumors and are linked to cancer progression, making them important targets for anticancer drug design.

Scientific literature describes the development of various 1,2-benzisothiazole (B1215175) derivatives as inhibitors of carbonic anhydrase, particularly the tumor-associated isoform CA IX. nih.gov Studies have shown that these derivatives can effectively inhibit CA IX and block the proliferation of human colon cancer cells (HT-29) under hypoxic conditions, where CA IX is upregulated. nih.gov Furthermore, research into metal complexes of heterocyclic sulfonamides has identified them as a class of carbonic anhydrase inhibitors. researchgate.net However, no specific data was found regarding the synthesis or carbonic anhydrase inhibitory activity of metal complexes involving this compound.

Receptor Ligand Binding and Modulation

The 5-hydroxytryptamine-3 (5-HT3) receptor is a ligand-gated ion channel involved in various physiological and pathological processes, including emesis, anxiety, and pain perception. nih.gov Antagonists of this receptor are clinically significant. nih.gov

Research has been conducted on derivatives of 1,2-benzisothiazole for their potential as central nervous system agents, which includes assessing their binding affinity for serotonin (B10506) receptors. For example, 1-(1,2-benzisothiazol-3-yl)piperazine derivatives have been synthesized and evaluated for potential antipsychotic activity, which involves screening against dopamine (B1211576) and serotonin receptors. nih.gov These studies explore how different structural modifications on the benzisothiazole scaffold influence receptor binding and behavioral outcomes. nih.gov There is, however, no specific information available on the 5-hydroxytryptamine receptor antagonism of this compound.

Peroxisome proliferator-activated receptors (PPARs) are nuclear hormone receptors that regulate gene expression involved in metabolism and inflammation. PPARδ (also known as PPARβ) is a subtype that has garnered interest as a therapeutic target for metabolic disorders. No publicly available studies were found that investigate the potential PPARδ agonistic activity of this compound or its close derivatives.

Cellular Pathway Modulation

Targeting apoptosis (programmed cell death) and cell cycle regulation are fundamental strategies in cancer therapy. Various heterocyclic compounds are known to exert anticancer effects by inducing apoptosis and causing cell cycle arrest in cancer cells.

While direct data on this compound is absent, studies on related structures are informative. For example, novel benzothiazole derivatives have been shown to significantly inhibit the proliferation of cancer cell lines, promote apoptosis, and induce cell cycle arrest. frontiersin.org Similarly, other research on thiazole (B1198619) and benzimidazole (B57391) derivatives has demonstrated their ability to induce G2/M phase arrest and trigger apoptosis in a time-dependent manner in human cancer cells. mdpi.comnih.gov For instance, certain thiazole derivatives were found to increase the percentage of both early and late apoptotic cells and cause cell cycle arrest at the G1/S or pre-G1 phase in MCF-7 breast cancer cells. mdpi.com These findings highlight the potential of the broader benzisothiazole and related heterocyclic families as scaffolds for the development of new anticancer agents that modulate cellular pathways. frontiersin.orgnih.gov

Inhibition of Cell Proliferation

Derivatives of the 1,2-benzisothiazole scaffold have demonstrated notable anti-proliferative effects across various research models. For instance, certain 1,2-benzisothiazole derivatives have been shown to inhibit the proliferation of human colon cancer cell lines. researchgate.net This cytotoxic activity underscores the potential of this chemical class as a basis for the development of new anticancer agents. The core structure, 1,2-benzisothiazol-3(2H)-one, is recognized for its broad-spectrum bioactivity, which includes antimicrobial and anti-inflammatory properties. evitachem.com

A series of 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides, which share structural motifs with the subject compound, were synthesized and evaluated for their in vitro cytotoxicity against the human colorectal (HCT116) cell line. Many of these derivatives exhibited potent inhibition of cancer cell growth, with some compounds showing higher cytotoxicity than the standard drug 5-fluorouracil. researchgate.net

Table 1: Cytotoxic Activity of Related Benzimidazole-Thiazolidinone Acetamide Derivatives against HCT116 Cell Line This table is representative of data for structurally related compounds.

| Compound | IC50 (µM/ml) vs. HCT116 |

| 5k | 0.00012 |

| 5l | 0.00005 |

| 5-fluorouracil (Standard) | 0.00615 |

| Data sourced from Yadav et al., Chemistry Central Journal (2017) 11:137. researchgate.net |

Disruption of Mitochondrial Integrity and ATP Production

The mitochondrial effects of isothiazolinones, the core chemical family of this compound, have been a subject of toxicological studies. Specifically, 1,2-benzisothiazolin-3-one (BIT), a closely related compound, has been shown to impact mitochondrial function in murine brain endothelial cells. nih.gov

In these studies, BIT was found to decrease the mitochondrial membrane potential (MMP). nih.gov A reduction in MMP is a key indicator of mitochondrial dysfunction and can be a precursor to apoptosis. Furthermore, BIT was observed to directly disturb the mitochondrial bioenergetic flux, suggesting an impairment of the electron transport chain and, consequently, ATP production. nih.gov Both BIT and another isothiazolinone, DCOIT, were shown to increase the generation of reactive oxygen species (ROS) at both the mitochondrial and cellular levels, indicating the induction of oxidative stress. nih.gov

Modulation of Key Oncogene and Tumor Suppressor Gene Expression (e.g., MYCN, TP53)

There is currently a lack of specific research data detailing the direct effects of this compound on the expression of key oncogenes such as MYCN and tumor suppressor genes like TP53. While the anti-proliferative activities of this compound class suggest a potential intersection with cellular pathways governed by these genes, dedicated studies are required to elucidate any such relationships.

Inhibition of Monocyte-to-Macrophage Transformation

Detailed investigations into the specific effects of this compound on the differentiation of monocytes into macrophages have not been reported in the available scientific literature. This remains an area for future research to explore the immunomodulatory potential of this compound.

Interactions with Biological Macromolecules (General)

The 1,2-benzisothiazole framework is a versatile scaffold that has been shown to interact with a variety of biological macromolecules, primarily enzymes and receptors.

Enzyme Inhibition: Derivatives of 1,2-benzisothiazol-3-one have been identified as potent inhibitors of several enzymes. A notable example is their activity against caspases, which are key proteases involved in apoptosis. Several synthesized 1,2-benzisothiazol-3-one derivatives displayed low nanomolar inhibitory potency against caspase-3 and provided significant protection against apoptosis in Jurkat T cells. nih.govnih.gov One particular derivative, compound 5i from a studied series, exhibited an IC50 of 1.15 nM for caspase-3 inhibition. nih.gov Molecular docking studies suggest that these inhibitors bind to the active site of caspase-3. nih.govnih.gov

Table 2: Caspase-3 Inhibitory Activity of Selected 1,2-Benzisothiazol-3-one Derivatives

| Compound | Caspase-3 IC50 (nM) |

| 5i | 1.15 |

| Data from Bioorganic & Medicinal Chemistry, 2014, 22(8), 2416-26. nih.gov |

Receptor Binding: While direct receptor binding studies for this compound are limited, research on related structures provides insights into potential interactions. For instance, certain 2-(1,2-benzisothiazol-3-yl)ethylamine derivatives have been shown to possess gangliomimetic properties, suggesting activation of 5HT3 and/or nicotinic receptors. nih.gov Furthermore, piperazine (B1678402) derivatives of 1,2-benzisothiazole have been evaluated for antipsychotic activity, which involved testing their binding to dopamine and serotonin receptors. nih.gov This indicates the potential for the benzisothiazole nucleus to serve as a scaffold for ligands of G-protein coupled receptors.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Correlating Structural Modifications with Biological Potency and Selectivity

Systematic structural modifications of the 1,2-benzisothiazol-3(2H)-one nucleus have been shown to significantly impact biological activity. For instance, a series of 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)-N-substituted phenylacetamide derivatives were synthesized and evaluated for their antimicrobial properties. researchgate.net The nature and position of substituents on the N-phenylacetamide moiety were found to be critical for activity.

In a different context, studies on 1,2-benzisothiazol-3-one derivatives as caspase-3 inhibitors have demonstrated that modifications at the N-position of the benzisothiazole ring are pivotal. nih.govnih.gov The introduction of various substituents allows for the modulation of inhibitory potency, with some analogues achieving nanomolar efficacy. nih.gov For example, compound 5i from a synthesized series showed the most potent caspase-3 inhibitory activity with an IC50 value of 1.15 nM. nih.gov This highlights the sensitivity of the target's active site to the chemical nature of the substituent.

The following table summarizes the antimicrobial activity of a series of N-substituted phenylacetamide derivatives, illustrating the impact of different substituents on their efficacy.

| Compound ID | R (Substituent on Phenyl Ring) | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |

| 4a | H | >100 | >100 |

| 4b | 2-Cl | 50 | 100 |

| 4c | 4-Cl | 25 | 50 |

| 4d | 2,4-diCl | 12.5 | 25 |

| 4e | 4-NO₂ | 50 | 50 |

| Data derived from studies on 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)-N-substituted phenylacetamide derivatives. researchgate.net |

Importance of the Benzisothiazole Core Scaffold for Target Recognition

The 1,2-benzisothiazol-3(2H)-one core is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets. researchgate.netresearchgate.net This bicyclic heterocyclic system provides a rigid framework that can be appropriately functionalized to achieve specific binding interactions. Its importance lies in its ability to form key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with the active sites of enzymes and receptors.

For example, in the context of caspase-3 inhibition, molecular docking studies have predicted that the benzisothiazole core fits into the active site of the enzyme, with the carbonyl oxygen and the sulfur atom potentially participating in crucial binding events. nih.gov The planarity and electronic properties of the benzisothiazole ring system are essential for orienting the substituents in a way that maximizes their interaction with the target protein. The interaction of isothiazolinones with thiol-containing enzymes suggests that cellular thiol groups are a significant target for this class of compounds. researchgate.net

Influence of Acetamide (B32628) Substituents on Activity and Binding Affinity

The acetamide group attached to the nitrogen of the 1,2-benzisothiazol-3-one ring serves as a versatile linker and a point for introducing diversity. researchgate.net Substituents on the acetamide moiety can profoundly influence the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

In the case of 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)-N-substituted phenylacetamides, the nature of the substituent on the terminal phenyl ring dictates the antimicrobial activity. researchgate.net The introduction of electron-withdrawing groups, such as chlorine, at the para-position of the phenyl ring was found to enhance antibacterial and antifungal activity. researchgate.net A dichlorinated derivative exhibited the highest potency, suggesting that both the electronic effect and the lipophilicity of the substituents are important for target interaction and/or cell penetration. researchgate.net

Studies on other classes of acetamide-containing drugs have also shown the importance of these substituents. For instance, in a series of benzothiazole (B30560) hybrids designed as VEGFR-2 inhibitors, the acetamide linker played a crucial role in positioning the molecule within the enzyme's active site. nih.gov

Design Principles for Optimizing Pharmacological Profiles

The optimization of the pharmacological profile of 3-oxo-1,2-benzisothiazole-2(3H)-acetamide derivatives is guided by several key design principles. A primary strategy is structure-based drug design, which utilizes the three-dimensional structure of the target protein to guide the synthesis of more potent and selective inhibitors. nih.gov

Molecular docking simulations are frequently employed to predict the binding modes of newly designed analogues and to rationalize observed SAR data. nih.gov This computational approach allows for the in-silico screening of virtual libraries of compounds, prioritizing those with the highest predicted binding affinities for synthesis and biological evaluation. For example, the successful development of nanomolar caspase-3 inhibitors from the 1,2-benzisothiazol-3-one class was aided by molecular modeling, which provided insights into the interactions between the inhibitors and the enzyme's active site. nih.gov

Another important design principle is the concept of isosteric replacement, where functional groups are replaced by other groups with similar physical or chemical properties to improve potency or pharmacokinetic parameters.

Development of Novel Hybrid Compounds for Synergistic Effects

A promising strategy in drug discovery is the creation of hybrid molecules, which combine two or more pharmacophores into a single entity. This approach can lead to compounds with enhanced activity, dual modes of action, or synergistic effects. The 1,2-benzisothiazol-3(2H)-one scaffold has been successfully used as a building block for such hybrid compounds. researchgate.net

For instance, hybrid molecules combining the 1,2-benzisothiazol-3(2H)-one scaffold with a 1,3,4-oxadiazole (B1194373) moiety have been synthesized and identified as potent inhibitors of Dengue and West Nile virus proteases. nih.gov In this case, linking the two heterocyclic scaffolds was hypothesized to create a novel entity with superior drug-like properties that could effectively span the shallow active site of the viral protease. nih.gov Similarly, benzothiazole hybrids have been developed as potential VEGFR-2 inhibitors for anticancer applications. nih.gov These examples demonstrate the utility of the benzisothiazole core in generating novel chemical entities with synergistic or enhanced biological effects. researchgate.net

Computational Chemistry and Cheminformatics in Research on 3 Oxo 1,2 Benzisothiazole 2 3h Acetamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how derivatives of 3-Oxo-1,2-benzisothiazole-2(3H)-acetamide might interact with biological targets at an atomic level.

Research on 1,2-benzisothiazol-3-one derivatives has utilized molecular docking to elucidate their mode of action as enzyme inhibitors. In studies targeting caspase-3, an enzyme central to apoptosis, docking simulations have successfully predicted the binding modes of these inhibitors within the enzyme's active site. nih.govnih.gov For instance, one of the most potent inhibitors, compound 5i from a study, was shown to fit snugly into the active site of caspase-3. nih.gov The modeling suggested specific interactions that contribute to its high affinity. nih.govnih.gov

Similarly, docking studies have been performed on benzothiazole (B30560) derivatives linked to other heterocyclic systems, such as thiazolidinones, to investigate their potential as anticancer agents. The most active of these compounds were docked against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. The simulations aimed to see if these compounds shared a similar binding mechanism with known VEGFR-2 inhibitors, providing a rationale for their observed potent antitumor activity. researchgate.net These studies provide valuable insights into the structure-activity relationship (SAR), guiding the design of more potent and selective inhibitors based on the 3-oxo-1,2-benzisothiazole scaffold.

| Compound Class | Biological Target | Key Findings from Docking | Reference |

|---|---|---|---|

| 1,2-Benzisothiazol-3-one derivatives | Caspase-3 | Predicted interactions and binding modes within the active site, explaining inhibitory potency. | nih.govnih.gov |

| Thiazolidinone-substituted Benzothiazoles | VEGFR-2 | Investigated binding modes to understand the mechanism of potent antitumor activity. | researchgate.net |

| Benzisothiazolone analogs | HIV-1 Reverse Transcriptase | Identified as multifunctional inhibitors targeting both DNA polymerase and RNase H activities. | mdpi.com |

Pharmacophore Modeling for Activity Prediction and Lead Optimization

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. This model then serves as a 3D query to search for new molecules with similar features and, therefore, potential activity. dovepress.com

For the broader class of benzothiazole derivatives, pharmacophore modeling has been instrumental in identifying key structural requirements for activity against various targets. In a study on benzothiazole derivatives as inhibitors of the p56lck enzyme, a target for inflammatory and autoimmune disorders, a six-point pharmacophore hypothesis was developed. The best model, designated AADHRR.15, consisted of two hydrogen bond acceptors (A), one hydrogen bond donor (D), one hydrophobic site (H), and two aromatic rings (R). This model not only provided a statistically significant 3D-QSAR model but also served as a reliable tool for identifying new p56lck inhibitors with potentially improved efficacy.

The development of such models is crucial for the lead optimization phase. By understanding which chemical features are essential for binding, medicinal chemists can rationally design derivatives of the this compound core that better fit the pharmacophore, enhancing potency and selectivity while potentially improving pharmacokinetic properties. dovepress.com

| Target | Pharmacophore Model | Key Features Identified | Reference |

|---|---|---|---|

| p56lck | AADHRR.15 | 2 Hydrogen Bond Acceptors, 1 Hydrogen Bond Donor, 1 Hydrophobic Site, 2 Aromatic Rings |

In Silico Prediction of Biological Activity Spectra (e.g., PASS)

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts a wide range of biological activities of a compound based on its structural formula. The output is a list of potential activities, with each activity having a probability of being present (Pa) or absent (Pi). This allows researchers to get a quick overview of the likely biological profile of a novel compound like this compound.

While specific PASS prediction data for this compound is not publicly available, the methodology can be applied to explore its potential. Given the known activities of its derivatives, a PASS analysis would likely predict activities such as enzyme inhibition (e.g., caspase inhibitor, protein kinase inhibitor) and antimicrobial properties. The benzisothiazole core is a well-known "privileged structure" in medicinal chemistry, appearing in compounds with diverse biological functions. A PASS prediction could therefore uncover novel, previously unexplored therapeutic avenues for this scaffold, guiding future experimental testing and validation.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity. brieflands.com These models are vital for predicting the activity of newly designed molecules before their synthesis, saving time and resources. brieflands.comnih.gov

A QSAR analysis was conducted on a series of 53 1,2-benzisothiazol-3-one derivatives for their caspase-3 inhibitory activity. brieflands.comresearchgate.net Using a stepwise multiple linear regression (SW-MLR) method, a robust and predictive model was developed. brieflands.comnih.gov The model demonstrated good statistical quality, with a high correlation coefficient (R²) for the training set and good predictive power for the test set. brieflands.com The analysis revealed that descriptors related to electronegativity, atomic masses, atomic van der Waals volumes, and specific atom-centered fragments were significant for the inhibitory activity. nih.gov This indicates that these physicochemical properties play a crucial role in how these molecules interact with the caspase-3 enzyme. nih.gov Such QSAR models are invaluable for the rational design of new, more potent caspase-3 inhibitors based on the 1,2-benzisothiazole (B1215175) framework. brieflands.com

| QSAR Model Parameter | Value | Significance |

|---|---|---|

| Method | Stepwise-Multiple Linear Regression (SW-MLR) | Selects the most relevant descriptors for the model. |

| Correlation Coefficient (R²) | 0.91 (Training Set) | Indicates a strong correlation between the descriptors and the biological activity. |

| Cross-validation Coefficient (Q²) | 0.80 | Confirms the reliability and predictive ability of the model. |

Statistical parameters for the QSAR model of 1,2-benzisothiazol-3-one derivatives as caspase-3 inhibitors. brieflands.comnih.gov

Virtual Screening Approaches for Novel Active Compounds

Virtual screening (VS) is a computational methodology used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. dovepress.com This approach can be either structure-based (like docking) or ligand-based (like pharmacophore searching).

The benzisothiazole scaffold has been successfully identified through various screening campaigns. In one high-throughput screening (HTS) effort to find inhibitors of the HIV-1 reverse transcriptase (RT) ribonuclease H (RNase H) domain, a library of over 65,000 compounds was tested. mdpi.com This screen identified benzisothiazolone derivatives as a new class of multifunctional RT inhibitors, demonstrating activity against both the RNase H and DNA polymerase functions of the enzyme. mdpi.com

In another example, a molecular docking-based virtual screening was employed to find new inhibitors for Protein Arginine Methyltransferase 5 (PRMT5), a cancer therapy target. nih.gov This in silico approach led to the identification of novel inhibitors with a thiazolone scaffold, highlighting the power of virtual screening to discover new chemical starting points for drug development. nih.gov These examples demonstrate that virtual screening is a highly effective strategy for exploring the therapeutic potential of compound classes like this compound against a wide array of diseases.

Broader Applications and Emerging Research Directions

Applications in Agrochemical Development

The 1,2-benzisothiazole (B1215175) scaffold is a crucial structure in the discovery of new agrochemicals, demonstrating a broad spectrum of biological activities including antibacterial, fungicidal, and herbicidal properties. nih.gov The parent compound, 1,2-benzisothiazolin-3-one (BIT), has been effectively used to manage bacterial and fungal diseases across a variety of agricultural crops. nih.gov Its application extends to pesticide formulations, where it acts as a preservative to prevent microbial degradation. wikipedia.org

Research into derivatives has sought to expand this utility. For instance, various 3-amino-1,2-benzisothiazole compounds have been developed and investigated for their efficacy in combating animal pests, which pose a significant threat to both growing and harvested crops. wikipedia.org The development of such pesticidal agents is an ongoing need due to the potential for target pests to develop resistance. wikipedia.org The fungicidal and bactericidal properties of the core molecule suggest that 3-Oxo-1,2-benzisothiazole-2(3H)-acetamide could be a valuable candidate for creating novel, slow-release agrochemical formulations, potentially offering enhanced stability and controlled activity in the field.

Role as Biocides and Preservatives in Industrial and Domestic Contexts

The primary and most widespread application of the 1,2-benzisothiazolin-3-one (BIT) structure, from which this compound is derived, is as a broad-spectrum biocide. wikipedia.org Isothiazolinones are known for their remarkable ability to control microbial growth and biofouling in industrial water treatment and a vast array of water-based products. nih.gov

BIT is extensively used as a preservative in numerous industrial and consumer products, including:

Emulsion paints, varnishes, and coatings wikipedia.org

Adhesives, sealants, and fillers wikipedia.org

Printing inks and photographic processing solutions wikipedia.org

Home cleaning products, laundry detergents, and fabric softeners wikipedia.org

Leather processing solutions and textile spin-finishes wikipedia.org

The acetamide (B32628) group in this compound may serve to modify the physical properties of the parent biocide, such as its solubility or compatibility with specific formulations, while retaining the essential antimicrobial activity of the benzisothiazole ring.

The biocidal efficacy of 1,2-benzisothiazolin-3-one (BIT) and its derivatives stems from a multi-faceted mode of action that disrupts critical cellular functions in microorganisms. Research indicates that the primary mechanism does not involve compromising membrane integrity at growth-inhibitory concentrations. researchgate.netoup.com Instead, the molecule targets key metabolic pathways.

The core mechanism is believed to be the inhibition of thiol-containing enzymes within the cell. researchgate.netoup.com Specific effects observed in studies on Staphylococcus aureus include:

Inhibition of Active Transport: BIT significantly curtails the cell's ability to transport essential molecules, such as glucose, across the cell membrane. researchgate.netoup.com

Disruption of Glucose Oxidation: The oxidation of glucose, a fundamental process for energy generation, is markedly inhibited. researchgate.netoup.com

Reaction with Cellular Thiols: The molecule readily interacts with thiol-containing compounds like glutathione. This interaction leads to the formation of disulfide derivatives, which can impair a cascade of cellular functions that rely on these thiol groups. researchgate.net

By destroying the permeability of the cell membrane and interfering with the activity of crucial enzymes, the molecule effectively halts metabolic activity, leading to cell death. cneasychem.com This non-specific mode of action is advantageous as it makes the development of bacterial resistance highly unlikely. cneasychem.com

Biodegradation: The primary route of dissipation for BIT in soil is biodegradation, which is significantly influenced by the presence of microorganisms. nih.gov Degradation is generally rapid, with half-lives being much shorter in unsterilized soil compared to sterilized soil, confirming the essential role of microbes. nih.gov The process is also faster in flooded (anaerobic) conditions compared to aerobic environments, suggesting that anaerobic microorganisms are particularly effective at breaking down the compound. nih.gov Phyla such as Proteobacteria, Firmicutes, and Bacteroidetes have been identified as key players in the biodegradation of BIT. nih.gov

| Soil Condition | Half-Life (t½) in Days |

| Unsterilized (Aerobic) | 0.09–26.66 |

| Sterilized (Aerobic) | 6.80–86.64 |

| Flooded (Anaerobic) | 0.20–4.53 |

| Data derived from studies on 1,2-benzisothiazolin-3-one (BIT) in various soil types. nih.gov |

Photodegradation: BIT is susceptible to degradation upon exposure to UV radiation, both in aqueous solutions and on surfaces. echemi.com Research on the photolysis of BIT in water has identified at least fourteen different photoproducts. nih.gov The degradation mechanism is complex, involving processes such as isomerization, oxidation, hydroxylation, and hydrolysis. nih.gov

Ozonation: In water treatment scenarios, ozonation has proven to be a highly effective method for rapidly degrading BIT. epa.gov The reaction pathway involves the sequential oxidation of the sulfur atom, leading to the formation of products including saccharin (B28170) and sulfate (B86663) ions. epa.gov This process significantly reduces the toxicity of the parent compound. epa.gov

| Degradation Pathway | Key Identified Products |

| Photodegradation | 2-Hydroxybenzothiazole (2HBT), Phenolic derivatives, Sulfino group-containing compounds nih.govresearchgate.net |

| Ozonation | Saccharin, Sulfate ions epa.gov |

| Table summarizing major identified degradation products of 1,2-benzisothiazolin-3-one (BIT). |

Contributions to Materials Science and Functional Materials

The reactive nature of the 1,2-benzisothiazole ring and the ability to modify its N-substituent make it a candidate for integration into advanced materials.

While there is no specific research detailing the use of this compound as a fluorescent probe, related heterocyclic structures are prominent in this field. Notably, 2,1,3-benzothiadiazole (B189464) (BTD), a structural isomer, is a well-known and versatile fluorophore. mdpi.com BTD-derived compounds are widely used as building blocks for chromogenic and fluorogenic sensors designed to detect a variety of anions, cations, and neutral analytes. mdpi.com The inherent fluorescence and photostability of the BTD core make it ideal for applications in biomarkers and optical sensing devices. mdpi.com This established utility in a related scaffold suggests a potential, though currently unexplored, avenue for research into the photophysical properties of 3-Oxo-1,2-benzisothiazole derivatives and their possible application in the development of novel fluorescent sensors.

The functionalization of polymers with active molecules is a key strategy in materials science for creating materials with enhanced properties. Research has demonstrated the viability of using 1,2-benzisothiazolin-3-one (BIT) derivatives as intermediates for this purpose. A library of BIT derivatives was synthesized with the explicit goal of creating molecules that could be covalently linked to plant-based polysaccharide polymers, such as galactomannans. researchgate.net The objective of this work is to improve the "biostability" of these polymers, which are often used as rheology modifiers but are susceptible to microbial degradation. researchgate.net By tethering the biocidal BIT moiety to the polymer backbone, the resulting material gains inherent resistance to spoilage.

This approach exemplifies the role of compounds like this compound as functional intermediates. The acetamide group provides a handle that can be further modified for covalent attachment to a polymer chain, embedding its biocidal properties directly into the material's structure.

Engagement in Catalysis and Coordination Chemistry

A review of current scientific literature does not indicate that this compound is actively being researched for direct applications in catalysis or coordination chemistry. While the benzisothiazole scaffold is of interest in medicinal chemistry, its specific use as a catalyst or as a ligand in coordination complexes is not a prominent area of investigation for this particular acetamide derivative at this time.

Marine Antifouling Research

A significant area of emerging research for derivatives of the 1,2-benzisothiazol-3(2H)-one (BIT) core structure, closely related to this compound, is in the development of environmentally friendly marine antifouling coatings. Biofouling, the accumulation of marine organisms on submerged surfaces, is a major issue for maritime industries, leading to increased fuel consumption and maintenance costs.

Research has focused on grafting derivatives of BIT onto polymer backbones to create self-polishing coatings. nih.govmdpi.com In one approach, a polymerizable form of BIT, such as BIT–allyl methacrylate (B99206), is copolymerized with other monomers like methyl methacrylate (MMA) and butyl acrylate (B77674) (BA). mdpi.com This process yields a resin where the antifouling agent is chemically bound to the polymer matrix.

The antifouling mechanism of these coatings relies on the slow and controlled release of the active BIT derivative through the hydrolysis of the polymer in seawater. nih.gov This "hydrolysis and diffusion" method prevents the rapid, uncontrolled release of the antifoulant, which improves its utilization rate and prolongs the antifouling performance of the coating. nih.gov

Studies have shown that these BIT-containing copolymer resins exhibit a synergistic inhibitory effect against a wide range of marine fouling organisms. nih.gov The introduction of heterocyclic groups alongside the benzisothiazolinone derivatives into the acrylic resin has been found to significantly enhance the antifouling activities. nih.gov Research indicates that these copolymers are effective against various species of algae (like Chlorella, Isochrysis galbana, and Chaetoceros curvisetus), marine bacteria (Staphylococcus aureus, Vibrio coralliilyticus, and Vibrio parahaemolyticus), and even barnacle larvae. nih.gov

Field tests of these novel resins have demonstrated outstanding potency against the attachment of marine macrofouling organisms. nih.govnih.gov The results suggest that these materials could be a promising alternative to traditional antifouling agents that have raised environmental concerns. mdpi.com

Interactive Data Table: Antifouling Performance of BIT-Grafted Copolymers

| Organism Type | Specific Species Tested | Inhibitory Effect | Reference |

| Algae | Chlorella, Isochrysis galbana, Chaetoceros curvisetus, Nannochloropsisoculata, Chlorella pyrenoidosa | Significant inhibitory effects on growth | nih.govnih.gov |

| Bacteria | Staphylococcus aureus, Vibrio coralliilyticus, Vibrio parahaemolyticus | Significant inhibitory effects on growth | nih.govnih.gov |

| Invertebrate Larvae | Barnacle Larvae | Excellent inhibition of survival and settlement | nih.gov |

| Macrofouling Organisms | General marine organisms in field tests | Outstanding antifouling potency against attachment | nih.govnih.gov |

Future Perspectives and Unanswered Research Questions

Identification and Validation of Undiscovered Biological Targets

While the broader class of benzisothiazoles is known for general antimicrobial and anti-inflammatory properties, the specific biological targets of 3-Oxo-1,2-benzisothiazole-2(3H)-acetamide and its close analogs remain largely uncharted territory. evitachem.com Future research must prioritize the systematic identification and validation of novel molecular partners to unlock their full therapeutic potential.

A promising avenue of investigation points toward enzymes involved in programmed cell death. For instance, a novel series of 1,2-benzisothiazol-3-one derivatives has been identified as potent inhibitors of caspase-3, an essential executioner enzyme in apoptosis. nih.gov One of the tested compounds, N-(4-morpholinophenyl)-3-oxobenzo[d]isothiazole-2(3H)-carboxamide, demonstrated an IC50 value of 1.15 nM against caspase-3, indicating high potency. nih.gov This finding suggests that derivatives of the core 3-Oxo-1,2-benzisothiazole structure could be developed as modulators of apoptosis for applications in cancer or neurodegenerative diseases.

Another critical area for exploration is the aryl hydrocarbon receptor (AhR). Studies on structurally related 2-(4-aminophenyl)benzothiazoles have shown that these molecules can act as potent ligands for the AhR, leading to its activation and subsequent downstream signaling. bohrium.comnih.gov Investigating whether this compound or its derivatives can modulate the AhR pathway could reveal novel mechanisms and therapeutic applications, particularly in oncology and immunology.

Furthermore, based on the known antimicrobial activity of 1,2-benzisothiazolin-3-ones against various Gram-positive bacteria, yeasts, and dermatophytes, future work should aim to pinpoint the specific enzymes or cellular processes that are inhibited. nih.gov While general inhibition of thiol-containing enzymes has been suggested for related compounds, the precise targets within microbial metabolic or cell wall synthesis pathways need to be validated.

Deepening the Understanding of Molecular Mechanisms of Action

A nuanced understanding of how this compound and its analogs function at a molecular level is paramount. Current knowledge is often extrapolated from related compounds, highlighting the need for specific mechanistic studies.

The anticancer activity of related aminophenylbenzothiazoles is a well-documented example. Their mechanism involves binding to the cytosolic AhR, which then triggers the transcription of the cytochrome P450 1A1 (CYP1A1) gene. bohrium.comnih.gov The resulting CYP1A1 enzyme metabolizes the benzothiazole (B30560) compound into a reactive intermediate that forms DNA adducts, ultimately leading to cell death. bohrium.comnih.gov A crucial research question is whether the acetamide (B32628) group and the specific oxidation state of the sulfur atom in this compound permit a similar bioactivation cascade. It is noteworthy that some studies have found that 1,1-dioxide derivatives of 1,2-benzisothiazolin-3-ones were inactive as antimicrobial agents, suggesting that the oxidation state is critical for certain biological activities. nih.gov

For compounds that function as enzyme inhibitors, such as the aforementioned caspase-3 inhibitors, future studies should focus on the precise binding modes. Molecular docking simulations have predicted that these inhibitors interact with the active site of caspase-3, but these computational models require experimental validation through techniques like X-ray crystallography of the enzyme-inhibitor complex. nih.gov Understanding the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) will be essential for designing second-generation inhibitors with improved potency and selectivity.

Strategies for Addressing and Overcoming Resistance Mechanisms

The development of resistance is a major obstacle in antimicrobial and anticancer therapies. Proactive research into potential resistance mechanisms against this compound is critical for its long-term viability as a therapeutic scaffold. Insights can be drawn from extensive studies on resistant cancer cell lines developed against 2-(4-amino-3-methylphenyl)benzothiazole. bohrium.comnih.govnih.gov

Research has shown that acquired resistance can emerge from several molecular alterations:

Aberrant AhR Signaling : In resistant cell lines, the AhR can become constitutively localized within the nucleus, preventing the drug from binding and driving the transcription of CYP1A1. bohrium.comnih.gov This effectively shuts down the bioactivation pathway.

Impaired Drug Retention : Resistant cells may exhibit diminished depletion of the drug from the culture medium and reduced intracellular accumulation. bohrium.comnih.gov

Altered Metabolism : Increased expression of enzymes like N-acetyltransferase 2 (NAT2) has been observed in resistant cells, suggesting that the drug may be more rapidly metabolized into inactive forms. nih.gov

Upregulation of Survival Proteins : An increase in the expression of anti-apoptotic proteins like Bcl-2 and the tumor suppressor p53 has also been linked to resistance. nih.gov

Based on these findings, future strategies to combat resistance could involve combination therapies. For example, co-administering a this compound-based drug with an agent that modulates AhR signaling or inhibits drug efflux pumps could restore sensitivity. Another approach would be the rational design of derivatives that are less susceptible to metabolic inactivation or that can bypass the need for CYP1A1 activation altogether.

Development of Green Chemistry Approaches for Synthesis and Derivatization

The synthesis of this compound and its derivatives traditionally involves multi-step processes that may use hazardous reagents and solvents. evitachem.com A key future direction is the development of sustainable and environmentally benign synthetic methodologies in line with the principles of green chemistry.

Recent advances in the synthesis of the core benzothiazole ring system offer promising alternatives. mdpi.com These include:

Use of Greener Catalysts and Solvents : Researchers have successfully used a mixture of H₂O₂/HCl in ethanol (B145695), which is a more environmentally friendly solvent than many traditional organic solvents. mdpi.com

Solid-Phase Synthesis : The use of solid-supported reagents, such as polystyrene polymer catalysts or molecular iodine in solvent-free conditions, can simplify purification, reduce waste, and allow for reagent recycling. mdpi.com

Microwave-Assisted Synthesis : Microwave irradiation has been shown to dramatically shorten reaction times for the synthesis of benzothiazole derivatives compared to conventional heating methods.

Synergistic Integration of Experimental and Computational Methodologies

The efficient discovery and optimization of novel compounds based on the this compound scaffold will increasingly rely on the tight integration of computational and experimental techniques. This synergistic approach can accelerate the design-build-test-learn cycle and provide deeper mechanistic insights.

Quantitative Structure-Activity Relationship (QSAR) studies have already proven useful for this class of compounds. In one study of antimicrobial 1,2-benzisothiazolin-3-one derivatives, a QSAR analysis revealed a bilinear relationship between the lipophilicity (logP) of the compounds and their potency against B. subtilis. nih.gov This type of modeling allows researchers to predict the activity of new derivatives before they are synthesized, prioritizing the most promising candidates.

Molecular docking and simulation are powerful tools for visualizing and understanding drug-target interactions. As seen in the study of caspase-3 inhibitors, docking can predict the binding mode of a ligand in a protein's active site, guiding the rational design of more potent inhibitors. nih.gov These computational predictions must then be validated experimentally.

A robust future research workflow would involve using computational screening to identify potential biological targets and prioritize virtual compounds. These hits would then be synthesized and evaluated in experimental assays (e.g., enzyme inhibition, cell viability). The experimental data, including structural confirmation by NMR, IR, and X-ray crystallography, would then be fed back into the computational models to refine them, creating a powerful feedback loop for accelerated drug discovery. researchgate.net

Q & A

Q. What are the common synthetic routes for preparing 3-Oxo-1,2-benzisothiazole-2(3H)-acetamide and its intermediates?

The compound is typically synthesized via cyclization of substituted benzothiazole precursors. For example, 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid (a key intermediate) is prepared by reacting thioamide derivatives with chloroacetic acid under basic conditions . Ethyl esters or amides are then formed via esterification or amidation, as seen in the synthesis of piroxicam-related impurities . Reaction optimization often involves adjusting stoichiometry, temperature (e.g., 0–5°C for nitrile coupling ), and catalysts like piperidine .

Q. Which analytical techniques are recommended for assessing the purity of this compound?

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are standard for purity analysis. For instance, methyl ester derivatives (e.g., piroxicam impurity D) are characterized via melting point (121–123°C) and spectroscopic data (¹H/¹³C NMR) to confirm structural integrity . Mass spectrometry (MS) further validates molecular weight (e.g., C10H9NO5S, MW 255.25) .

Q. How is the bioactivity of benzisothiazolone derivatives evaluated in preclinical studies?

Antibacterial and antifungal activities are tested using agar diffusion assays or minimum inhibitory concentration (MIC) measurements. Derivatives like N-(4-hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide are screened against bacterial strains (e.g., Staphylococcus aureus) and fungal species (e.g., Candida albicans) . In vitro cytotoxicity assays (e.g., MTT) are also employed to assess therapeutic indices .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Optimization involves solvent selection (e.g., ethanol for nitrile coupling ), temperature control, and catalyst screening. For example, piperidine enhances nucleophilic substitution in nitrile-acetamide reactions . Kinetic studies and Design of Experiments (DoE) can identify critical parameters, such as pH for cyclization steps .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Conflicting NMR or IR signals (e.g., carbonyl stretching frequencies) are addressed via X-ray crystallography. The crystal structure of 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid (space group P2₁/c, R factor = 0.039) confirms bond lengths and angles, resolving ambiguities in tautomeric forms . Computational methods (DFT calculations) further validate experimental data .

Q. How do structural modifications influence the bioactivity of benzisothiazolone-acetamide hybrids?

Substituent effects are studied via SAR (structure-activity relationship) models. For example, adding electron-withdrawing groups (e.g., -NO₂) to the phenyl ring enhances antibacterial potency, while bulky substituents reduce solubility . Hybridization with pyrrolidinone or morpholine moieties (e.g., Scheme 3 in ) can improve metabolic stability.

Q. What crystallographic insights explain the stability of this compound derivatives?

X-ray diffraction reveals intramolecular hydrogen bonds (e.g., N–H···O=S interactions) and π-π stacking between benzisothiazole rings, which stabilize the crystal lattice . Torsional angles (e.g., 3.929–3.943 Å in ) indicate conformational rigidity critical for biological activity.

Q. What mechanistic pathways underlie the reactivity of the benzisothiazolone core in nucleophilic substitutions?

The 3-oxo group acts as an electron sink, facilitating nucleophilic attack at the C2 position. Sulfonate derivatives (e.g., sodium 3-oxo-1,2-benzisothiazole-2(3H)-propanesulphonate) undergo SN2 reactions with alkyl halides, confirmed by isotopic labeling and kinetic isotope effects .

Q. How can solubility and bioavailability of this compound be enhanced for in vivo studies?

Prodrug strategies (e.g., esterification to ethyl or propoxyethyl esters ) or salt formation (e.g., sodium salts ) improve aqueous solubility. Co-crystallization with cyclodextrins or surfactants (e.g., Tween-80) enhances dissolution rates .

Q. What in vitro models assess the metabolic stability of benzisothiazolone-acetamide derivatives?

Hepatic microsomal assays (e.g., rat liver S9 fractions) measure oxidative metabolism via CYP450 enzymes. Fluorophenyl-substituted analogs (e.g., N-(4-fluorophenyl)-2-(3-oxo-1,2-benzothiazol-2-yl)acetamide ) show prolonged half-lives due to reduced CYP2D6 affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.